{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene
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Overview
Description
3-(3,4-dimethyl-3-cyclohexen-1-yl)propyl phenyl sulfide is an organic compound that features a cyclohexene ring substituted with methyl groups and a phenyl sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethyl-3-cyclohexen-1-yl)propyl phenyl sulfide can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethyl-3-cyclohexen-1-ylpropyl bromide with sodium phenyl sulfide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethyl-3-cyclohexen-1-yl)propyl phenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of the compound can yield thiols or sulfides using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl sulfide group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, electrophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted phenyl sulfides
Scientific Research Applications
3-(3,4-dimethyl-3-cyclohexen-1-yl)propyl phenyl sulfide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethyl-3-cyclohexen-1-yl)propyl phenyl sulfide involves its interaction with specific molecular targets and pathways. The phenyl sulfide group can interact with enzymes and proteins, potentially inhibiting or modulating their activity. The compound’s structural features allow it to participate in various biochemical processes, making it a valuable tool in research and development.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethyl-3-cyclohexen-1-yl sulfonyl benzene
- 3,4-dimethyl-3-cyclohexen-1-yl propyl sulfonyl benzene
- 3,4-dimethyl-3-cyclohexen-1-yl methyl sulfonyl benzene
Uniqueness
3-(3,4-dimethyl-3-cyclohexen-1-yl)propyl phenyl sulfide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
87568-22-7 |
---|---|
Molecular Formula |
C17H24S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
3-(3,4-dimethylcyclohex-3-en-1-yl)propylsulfanylbenzene |
InChI |
InChI=1S/C17H24S/c1-14-10-11-16(13-15(14)2)7-6-12-18-17-8-4-3-5-9-17/h3-5,8-9,16H,6-7,10-13H2,1-2H3 |
InChI Key |
JJVHKONIYRGSGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(CC1)CCCSC2=CC=CC=C2)C |
Origin of Product |
United States |
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